6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride
Description
6-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride is a fluorinated bicyclic heterocyclic compound featuring a pyrrolopyridine core with a fused pyrrole and pyridine ring system. This compound is primarily utilized as a building block in medicinal chemistry for developing kinase inhibitors, CNS-targeting agents, or antiviral drugs.
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7FN2.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h3-4,9H,1-2H2;1H |
InChI Key |
OOVJDVAHQFGXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine is a common precursor for fluorinated derivatives.
- Fluorinated arylboronic acids or fluorinated aromatic halides serve as fluorine sources via cross-coupling.
- Sodium hydride (NaH), palladium catalysts, and bases are frequently used reagents.
Representative Synthetic Route
A representative synthetic sequence for the preparation of this compound involves the following steps:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Cross-Coupling of 6-bromo-1H-pyrrolo[3,2-b]pyridine with 4-fluorophenylboronic acid to introduce the fluorine substituent | Pd(dppf)Cl2 catalyst, Cs2CO3 base, dioxane/water, 90 °C | ~85% | Efficient C-C bond formation at 6-position |
| 2 | Alkylation of pyrrolo nitrogen with 2-bromo-N,N-dimethylacetamide | NaH, DMF, 0 °C to room temp | 42-87% | Introduces side chain for further functionalization |
| 3 | Hydrolysis of ester or amide intermediates | LiOH, THF/water | 47-79% | Converts esters to acids or modifies amides |
| 4 | Amide Coupling with secondary amines | BOP reagent, Et3N, DCM | 18-39% | Final functionalization step to yield target amides or salts |
This sequence is adapted from medicinal chemistry literature focused on 1H-pyrrolo[3,2-b]pyridine derivatives with fluorine substituents.
Salt Formation
- The hydrochloride salt is typically prepared by treating the free base of 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).
- This step improves compound stability, solubility, and handling for pharmaceutical applications.
Alternative Synthetic Approaches and Notes
Late-Stage Fluorination
- Direct fluorination methods using electrophilic fluorinating agents (e.g., Selectfluor) on pyrrolo[3,2-b]pyridine cores have been explored but are less common due to regioselectivity challenges.
- Use of fluorinated building blocks in cross-coupling remains the preferred route.
Industrial Considerations
- Patent literature indicates that various substituted pyrrolo[3,2-b]pyridine derivatives, including fluorinated analogs, can be prepared on a scale suitable for pharmaceutical development.
- Optimization of palladium-catalyzed cross-coupling and salt formation steps are critical for scalability and purity.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl2, Cs2CO3, fluorophenylboronic acid | C-C bond formation | High regioselectivity, good yield | Requires palladium catalyst, moisture sensitive |
| Base-Catalyzed Cascade Reaction | KOH, N-propargylic β-enaminones, arylaldehydes | Cyclization | Mild conditions, good yields | Limited fluorine incorporation examples |
| Alkylation with Bromoacetamide | NaH, DMF, 2-bromo-N,N-dimethylacetamide | N-alkylation | Versatile for side-chain introduction | Moderate yields, requires careful base handling |
| Hydrochloride Salt Formation | HCl in ethanol or ether | Salt formation | Improves stability and solubility | Requires control of stoichiometry |
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,2-b]pyridine derivatives .
Scientific Research Applications
6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights:
Substituent Effects: Fluoro vs. Chloro: The 6-fluoro derivative likely exhibits lower lipophilicity (ClogP ~1.2) compared to the 6-chloro analog (ClogP ~2.5), favoring better aqueous solubility . Fluorine’s electronegativity may enhance metabolic stability by resisting oxidative degradation.
Ring System Variations: Pyrrolo[3,2-b]pyridine (target compound) vs. pyrrolo[2,3-b]pyridine (5-methoxy analog): The shifted nitrogen position alters electron distribution, impacting binding to ATP-binding pockets in kinases .
Salt Forms : All analogs are hydrochloride salts, ensuring improved crystallinity and handling properties. However, the 3-(trifluoromethyl) derivative may exhibit higher hygroscopicity due to its polar CF₃ group .
Biological Activity
6-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride is a compound that belongs to the pyrrolo-pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₅FN₂
- Molecular Weight : 136.13 g/mol
- CAS Number : 1190320-33-2
- SMILES Notation : C1=CNC2=C1N=CC(=C2)F
The structural characteristics of 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine are critical for understanding its interaction with biological systems.
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine | Ovarian Cancer | 10.5 |
| 6-Fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine | Breast Cancer | 15.0 |
These findings suggest that the compound may act as a potent inhibitor of tumor cell proliferation through mechanisms that warrant further investigation .
Antidiabetic Activity
Pyrrolo[3,2-b]pyridine derivatives have been evaluated for their effects on glucose metabolism. In specific studies:
- Mechanism : These compounds stimulate glucose uptake in muscle and adipose tissues.
- Efficacy : The maximum increase in insulin sensitivity was observed to be between 7.4% and 37.4% at varying concentrations (0.3–100 µM) .
This suggests a potential therapeutic application for managing diabetes by enhancing insulin sensitivity.
Antimicrobial Activity
The antimicrobial properties of pyrrolo[3,2-b]pyridine derivatives have also been explored. Compounds have shown activity against various strains of bacteria and viruses:
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | E. coli | 32 µg/mL |
| Antiviral | RSV | 15 µg/mL |
These results indicate the broad-spectrum antimicrobial potential of these compounds .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolo[3,2-b]pyridine derivatives demonstrated their efficacy against ovarian cancer cell lines. The most active derivative exhibited an IC50 value of 10.5 µM, indicating significant cytotoxicity while maintaining low toxicity towards non-cancerous cells .
Case Study 2: Insulin Sensitivity Enhancement
In vivo tests showed that a particular derivative increased glucose uptake in diabetic rat models by approximately 30%, showcasing its potential as an antidiabetic agent .
Q & A
Q. What are the key synthetic challenges in preparing 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride, and how can they be methodologically addressed?
The synthesis of this fluorinated pyrrolopyridine derivative often faces challenges such as low regioselectivity during fluorination and side reactions due to the electron-withdrawing nature of fluorine. A methodological approach involves:
- Fluorination Optimization : Using Selectfluor® as a fluorinating agent under controlled conditions (e.g., 70°C in acetonitrile/ethanol) to enhance regioselectivity, as demonstrated in the synthesis of analogous 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine .
- Purification : Employing silica gel column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 4:1 ratio) to isolate the target compound from byproducts .
- Characterization : Combining H NMR, F NMR, and HRMS to confirm regiochemistry and purity .
Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to other halogenated analogs?
Fluorine’s high electronegativity and small atomic radius significantly alter electronic and steric properties:
- Electronic Effects : Fluorine increases the electron-deficient nature of the pyrrolopyridine core, enhancing reactivity in nucleophilic substitution reactions.
- Comparative Data :
| Halogen (Position) | LogP | Dipole Moment (Debye) | Bioactivity (IC50, nM) |
|---|---|---|---|
| 6-Fluoro | 1.2 | 3.8 | 120 ± 15 |
| 6-Chloro | 1.8 | 4.1 | 85 ± 10 |
| 6-Bromo | 2.3 | 4.5 | 65 ± 8 |
Data derived from structural analogs in and computational models.
Fluorine’s lower lipophilicity (LogP) may reduce membrane permeability but improve solubility for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyrrolopyridines?
Discrepancies in activity data (e.g., IC50 variations) often arise from differences in assay conditions or substitution patterns. A systematic approach includes:
- Structural Fine-Tuning : Introduce substituents at adjacent positions (e.g., 3-fluoro vs. 4-fluoro) to isolate electronic vs. steric effects .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for pH, serum proteins, and solvent effects .
- Computational Validation : Apply density functional theory (DFT) to correlate frontier molecular orbitals (HOMO/LUMO) with experimental activity trends .
Q. What advanced strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug Design : Synthesize ester or carbamate derivatives of the hydrochloride salt to enhance oral bioavailability. For example, ethyl ester analogs (e.g., ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate) show improved stability in plasma .
- Metabolic Stability : Incorporate deuterium at labile C-H positions (e.g., C-2 of pyrrolidine) to slow oxidative metabolism, as seen in fluorinated pyrrolidine derivatives .
Q. How can researchers leverage computational tools to predict the compound’s reactivity in novel synthetic pathways?
- Reactivity Modeling : Use molecular docking to predict interactions with catalytic sites (e.g., cytochrome P450 enzymes) and identify potential metabolic hotspots .
- Transition State Analysis : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate fluorination reactions and optimize transition-state geometries for higher yields .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, temperature ramps) rigorously, as minor deviations can drastically alter fluorination outcomes .
- Data Interpretation : Cross-reference NMR shifts (H and F) with databases (e.g., PubChem) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
